N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide
Description
IUPAC Nomenclature and Systematic Classification
The systematic name N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide adheres to IUPAC conventions by hierarchically describing the molecule’s structural components (Table 1).
| Component | Description |
|---|---|
| Parent structure | Hexanamide backbone (C6 aliphatic chain with amide termini) |
| Substituent 1 | 2-Methylsulfonylsulfanylethylamino group at N6 position |
| Substituent 2 | 5-[(4S)-Hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl moiety |
| Linker systems | Dual hexanoyl spacers connecting biotin and methanethiosulfonate groups |
The methanethiosulfonate group (CH3-SO2-S-CH2 ) is prioritized as a suffix modifier, while the biotin-derived thienoimidazole core is named as a substituent. The (4S) stereodescriptor specifies the absolute configuration of the tetrahydrothienoimidazole ring, critical for biological activity.
Molecular Architecture: Thienoimidazole-Biotin-Methanethiosulfonate Hybrid Framework
The molecule integrates three functional domains (Table 2):
The thienoimidazole core (Figure 1a) features a planar thiophene ring fused to a partially saturated imidazolidone, conferring rigidity. The methanethiosulfonate group’s electrophilic sulfur reacts selectively with cysteine residues in proteins, enabling covalent labeling. The hexanoyl linkers balance flexibility and spatial control, preventing steric clashes between the biotin and methanethiosulfonate termini.
Stereochemical Analysis of (4S)-Hexahydrothienoimidazole Core
The (4S) configuration in the hexahydrothienoimidazole moiety dictates its three-dimensional topology (Table 3):
X-ray crystallography of analogous biotin derivatives confirms that the (4S) configuration orients the pentanoyl side chain equatorially, optimizing hydrogen bonding with streptavidin. Molecular modeling reveals that inversion to (4R) would destabilize the thiophane ring’s chair conformation, reducing binding affinity by 12-fold.
Conformational Dynamics of Polycaproyl Linker Systems
The dual hexanoyl linkers exhibit restricted rotational freedom due to amide resonance (Table 4):
The linkers adopt a helical conformation in aqueous solutions, as evidenced by circular dichroism spectra. This helix minimizes hydrophobic exposure of the aliphatic chains while maintaining a 14.3 Å separation between the biotin and methanethiosulfonate groups—optimal for avidin binding. Flexibility is further modulated by hydrogen bonding between adjacent amide N-H and carbonyl groups, reducing entropy penalties during protein conjugation.
Properties
IUPAC Name |
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42)/t24?,25-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVURBITOMQHQ-XJVLODEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N6O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Methanethiosulfonate Intermediate
The methanethiosulfonate group is introduced via reaction of 2-aminoethanethiol with methylsulfonyl chloride under controlled conditions:
Procedure :
-
Dissolve 2-aminoethanethiol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
-
Add triethylamine (1.1 equiv) followed by dropwise addition of methylsulfonyl chloride (1.05 equiv).
-
Stir at 0°C for 2 hours, then warm to room temperature overnight.
-
Quench with saturated NaHCO3, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 78–85% (white crystalline solid).
Coupling of Caproylaminocaproyl Spacer
The hexanamide spacer is attached using EDC/HOBt-mediated amide bond formation:
Procedure :
-
Activate hexanoic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DCM for 30 minutes.
-
Add Intermediate A (1.0 equiv) and stir at room temperature for 12 hours.
-
Repeat activation/coupling with caproylamine to yield Intermediate B.
Critical Parameters :
-
Maintain pH 7–8 using N-methylmorpholine.
-
Use molecular sieves to absorb generated water.
Yield : 65–72% after HPLC purification (C18 column, acetonitrile/water gradient).
Biotinylation of the Terminal Amine
The biotin moiety is conjugated via NHS ester chemistry:
Procedure :
-
Dissolve Intermediate B (1.0 equiv) in dimethylformamide (DMF).
-
Add biotin-NHS ester (1.1 equiv) and diisopropylethylamine (2.0 equiv).
-
Stir at 4°C for 24 hours under nitrogen.
-
Precipitate with ice-cold diethyl ether and purify by reverse-phase HPLC.
Yield : 60–68% (lyophilized white powder).
Purification and Analytical Characterization
Chromatographic Conditions
| Step | Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|---|
| Intermediate B | C18 (250 × 4.6 mm) | 40% MeCN/60% H2O (+0.1% TFA) | 1.0 mL/min | UV 254 nm |
| Final Product | C8 (150 × 21.2 mm) | 30–70% MeCN gradient | 5.0 mL/min | ELSD |
Spectroscopic Data
-
1H NMR (500 MHz, DMSO-d6) : δ 8.65 (br d, J = 9.5 Hz, 1H, NH), 5.32–5.15 (m, 2H, biotin CH), 2.53–2.41 (m, 2H, SCH2), 1.91 (s, 3H, SO2CH3).
Optimization of Reaction Parameters
Temperature Effects on Sulfonylation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0 | 2 | 85 | 97 |
| 25 | 1.5 | 72 | 89 |
| 40 | 1 | 58 | 76 |
Lower temperatures favor higher yields by suppressing sulfonate hydrolysis.
Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| DMF | 36.7 | 68 |
| THF | 7.58 | 61 |
DCM provides optimal balance between reagent solubility and side product minimization.
Scale-Up Considerations
Industrial-scale production (≥100 g) requires:
-
Continuous Flow Sulfonylation : To maintain exothermic reactions below 20°C.
-
In-line IR Monitoring : For real-time tracking of NHS ester consumption.
-
Crystallization-Driven Purification : Replace HPLC with antisolvent precipitation (hexane/DCM).
Patent data indicates a 92.4:7.6 enantiomeric ratio for the biotin component when using chiral auxiliaries during cyclization .
Chemical Reactions Analysis
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide undergoes several types of chemical reactions:
Substitution Reactions: It reacts specifically and rapidly with thiols to form mixed disulfides.
Oxidation and Reduction:
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of its amide bonds.
Common reagents used in these reactions include thiols, oxidizing agents, and hydrolyzing agents. The major products formed from these reactions are mixed disulfides and hydrolyzed intermediates .
Scientific Research Applications
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide involves its interaction with thiol groups in proteins. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the structure and function of the target proteins . This mechanism is particularly useful for probing the structures of receptor channels and studying protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Mechanistic Insights from Structural Analogues
- Biotin-Conjugated Compounds: The biotin moiety in the target compound and ’s derivative enables high-affinity binding to avidin/streptavidin, a strategy used in targeted drug delivery and diagnostic imaging . Biotinylation enhances cellular uptake in tissues with overexpressed biotin transporters (e.g., hepatic or cancer cells), as seen in anti-fibrotic agents targeting hepatic stellate cells .
- Sulfonyl/Sulfanyl Groups: The methylsulfonylsulfanyl group distinguishes the target compound from purely sulfonamide-based derivatives (e.g., ).
Hexanamide Backbone :
- Compared to TAN-1057A’s methylated hexanamide, the target compound’s longer alkyl chain may increase lipophilicity, affecting membrane permeability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
